molecular formula C14H17N5O B2702057 2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1197865-93-2

2-{[4-(prop-2-yn-1-yl)piperazin-1-yl]methyl}-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No. B2702057
CAS RN: 1197865-93-2
M. Wt: 271.324
InChI Key: QYLFHMWAHJSTLC-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as 2-furanilides . It is a nitrogenous heterocyclic moiety and has a molecular formula C19H22ClN5O . The compound is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .


Molecular Structure Analysis

The compound contains a five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms . It is readily capable of binding in the biological system with a variety of enzymes and receptors and thus shows versatile biological activities .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 371.87 . It is stored at room temperature and is available in powder form .

Safety and Hazards

The compound has a GHS07 pictogram, with a signal word of “Warning”. It has hazard statements H302 and precautionary statements P264, P270, P301+P312, P330, P501 .

Future Directions

Triazole compounds have been the focus of many research studies due to their wide range of applications as synthetic intermediates and promising pharmaceuticals . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazine-based drugs for the treatment of multifunctional diseases .

properties

IUPAC Name

2-[(4-prop-2-ynylpiperazin-1-yl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c1-2-6-16-8-10-17(11-9-16)12-19-14(20)18-7-4-3-5-13(18)15-19/h1,3-5,7H,6,8-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYLFHMWAHJSTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1CCN(CC1)CN2C(=O)N3C=CC=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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